4-Ethylbenzene-1,2-diamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

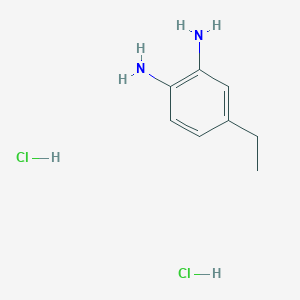

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethylbenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-2-6-3-4-7(9)8(10)5-6;;/h3-5H,2,9-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQDJQXMGZLMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603053 | |

| Record name | 4-Ethylbenzene-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116599-06-5 | |

| Record name | 4-Ethylbenzene-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4-Ethylbenzene-1,2-diamine Dihydrochloride

Abstract: This document provides a comprehensive technical overview of 4-Ethylbenzene-1,2-diamine dihydrochloride, a key chemical intermediate for research and development. The guide is structured to deliver in-depth insights for researchers, scientists, and drug development professionals. It covers the compound's fundamental chemical identity, physicochemical properties, spectroscopic profile, and core reactivity. Furthermore, it details a representative synthetic pathway, explores its applications in heterocyclic chemistry, and provides rigorous, field-proven protocols for safe handling, storage, and emergency procedures. The content is grounded in authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.

Section 1: Chemical Identity and Structure

This compound is the salt form of 4-ethyl-1,2-phenylenediamine. The dihydrochloride salt enhances stability and often improves solubility in aqueous media, making it a convenient form for storage and use in various chemical reactions. Its structure features a benzene ring substituted with an ethyl group and two adjacent amine functionalities, which are protonated in the dihydrochloride form.

Nomenclature and Identifiers

| Property | Value | Source |

| Chemical Name | This compound | [] |

| IUPAC Name | 4-ethylbenzene-1,2-diamine;dihydrochloride | [] |

| CAS Number | 116599-06-5 (dihydrochloride); 136583-84-1 (dihydrochloride); 1124-38-5 (free base) | [][2][3] |

| Molecular Formula | C₈H₁₂N₂ · 2HCl (or C₈H₁₄Cl₂N₂) | [] |

| Molecular Weight | 209.11 g/mol | Calculated |

| Synonyms | 4-Ethyl-1,2-phenylenediamine dihydrochloride | [] |

Chemical Structure

The structure consists of a 1,2,4-trisubstituted benzene ring. The two amine groups are ortho to each other, a critical arrangement for its utility in forming five- and six-membered heterocyclic rings.

Caption: Structure of this compound.

Section 2: Physicochemical Properties

The physical properties of this compound are largely dictated by its salt form, which typically results in a crystalline solid with a relatively high melting point and solubility in polar solvents.

| Property | Value | Notes and References |

| Physical State | Solid | Expected for a dihydrochloride salt. |

| Melting Point | >200 °C (decomposition likely) | Data for the analogous 4-methoxybenzene-1,2-diamine dihydrochloride is 206-209 °C with decomposition.[4] |

| Solubility | Soluble in water | Expected for a hydrochloride salt of an amine; the analogous 4-methoxy derivative is water-soluble.[4] |

| Appearance | White to off-white or light brown solid | Typical appearance for aromatic diamine salts. |

Section 3: Spectroscopic Profile (Theoretical)

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The spectrum would be characterized by distinct regions. The aromatic region would show signals for the three protons on the benzene ring. Due to the substitution pattern, they would likely appear as complex multiplets or distinct doublets and doublet of doublets. The ethyl group would present as a quartet (CH₂) and a triplet (CH₃) in the aliphatic region. The amine protons (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift could be concentration-dependent and may exchange with D₂O.

-

¹³C-NMR: The spectrum would display eight distinct signals. Six signals would be in the aromatic region (~110-150 ppm), corresponding to the benzene ring carbons. Two signals in the aliphatic region would correspond to the ethyl group's CH₂ and CH₃ carbons.[5]

Mass Spectrometry (MS)

Analysis would typically be performed on the free base (C₈H₁₂N₂). The molecular ion peak [M]⁺ would be observed at m/z 136.10. A significant [M-15]⁺ peak corresponding to the loss of a methyl group from the ethyl substituent (benzylic cleavage) is expected, which would be a major fragmentation pathway.[6]

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups.

-

N-H Stretching: A broad and strong absorption band between 2800-3200 cm⁻¹ is characteristic of the amine salt (-NH₃⁺).

-

C-H Stretching (Aromatic): Peaks would appear just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks would appear just below 3000 cm⁻¹.

-

N-H Bending: Absorption around 1500-1600 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Section 4: Synthesis and Reactivity

Representative Synthetic Protocol

The synthesis of aromatic diamines commonly involves the reduction of a corresponding dinitro or nitro-amino precursor. A reliable and scalable method involves catalytic hydrogenation.

Causality: The choice of a nitroaromatic precursor is strategic due to its widespread availability and the efficiency of nitro group reduction. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is preferred for its high yield, clean conversion, and ease of product isolation.[7][8] The final step involves treating the resulting free diamine with hydrochloric acid to precipitate the stable dihydrochloride salt.

Caption: Representative workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Setup: To a solution of 4-ethyl-2-nitroaniline in ethanol, add a catalytic amount of 10% Pd/C.[7]

-

Reaction: Place the mixture in a Parr hydrogenation apparatus. Pressurize the vessel with hydrogen gas (approx. 50 psi) and agitate at room temperature for 2-4 hours, or until hydrogen uptake ceases.[7]

-

Workup: Depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 4-ethylbenzene-1,2-diamine, often as an oil.

-

Salt Formation: Dissolve the crude diamine in a minimal amount of a suitable solvent like isopropanol. Slowly add a solution of concentrated HCl or HCl in isopropanol while stirring.

-

Purification: The dihydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove impurities, and dry under vacuum.

Core Reactivity Profile

The synthetic utility of this compound stems from the nucleophilic nature of its ortho-diamine moiety (after neutralization to the free base). It is a classic building block for forming N-containing heterocyclic systems.

Key Reaction: Condensation with 1,2-dicarbonyl compounds (e.g., α-diketones, glyoxals) to form quinoxalines, or with carboxylic acids (or their derivatives) to form benzimidazoles. These scaffolds are prevalent in pharmaceuticals and functional materials.

Caption: General condensation reaction to form a quinoxaline derivative.

Section 5: Applications in Research and Development

-

Precursor for Heterocyclic Synthesis: This is the primary application. The resulting quinoxaline and benzimidazole cores are foundational structures in medicinal chemistry, investigated for a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.

-

Ligand in Coordination Chemistry: The bidentate nature of the diamine allows it to form stable chelate complexes with various transition metals. These metal complexes can be studied for their catalytic activity, magnetic properties, or as models for biological systems.

-

Monomer for Polymer Synthesis: The diamine can be used as a monomer in polycondensation reactions with dianhydrides or diacyl chlorides to produce high-performance polymers like polyimides and polyamides, known for their thermal stability.

Section 6: Safety, Handling, and Storage

Trustworthiness: The following protocols are synthesized from safety data sheets of closely related aromatic diamines and are designed as a self-validating system for risk minimization.[9][10][11] Adherence to these guidelines is critical for ensuring personnel safety.

Hazard Identification

Based on analogous compounds, this compound should be handled as a hazardous substance.

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302 |

| Skin Irritation | Category 2 (Causes skin irritation) | H315 |

| Eye Irritation | Category 2A (Causes serious eye irritation) | H319 |

| Respiratory Irritation | Category 3 (May cause respiratory irritation) | H335 |

Source: Classifications are based on data for 4,5-Dimethylbenzene-1,2-diamine and 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride).[10][11]

Recommended Handling Protocol

All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12]

Caption: Standard laboratory workflow for safely handling the compound.

Step-by-Step Handling Methodology:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[10][13]

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure eyewash stations and safety showers are readily accessible.[12]

-

Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust. Use tools like a spatula and weigh paper. Keep the container tightly sealed when not in use.[14]

-

Reactions: For reactions, add the solid in portions to control any exothermic events.

-

Post-Handling: After handling, wash hands thoroughly with soap and water.[9] Decontaminate work surfaces and equipment.

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[12]

-

Sensitivity: Aromatic diamines can be sensitive to air and light.[9] Storing under an inert atmosphere (like argon or nitrogen) can prolong shelf life.

First Aid and Emergency Procedures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes.[13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be treated as hazardous chemical waste.

Section 7: References

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

PubChem. CID 91382875 | C10H13-. National Center for Biotechnology Information. [Link]

-

AmSty. (2016). Safety Data Sheet: Ethylbenzene. [Link]

-

PubChemLite. 4-ethylbenzene-1,2-diamine (C8H12N2). [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Ethylbenzene. [Link]

-

NIST. Benzene, 4-ethyl-1,2-dimethyl-. NIST Chemistry WebBook. [Link]

-

Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. [Link]

-

ChemBK. (2024). 4-methoxybenzene-1,2-diamine dihydrochloride. [Link]

-

Carl ROTH. Safety Data Sheet: Ethylbenzene. [Link]

-

Wang, Z., et al. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry. [Link]

-

NIST. Benzene, 4-ethyl-1,2-dimethyl-. NIST Chemistry WebBook. [Link]

-

PubChem. 1,2-Dimethyl-4-ethylbenzene. National Center for Biotechnology Information. [Link]

-

FooDB. Showing Compound 1,2-Dimethyl-4-ethylbenzene (FDB007614). [Link]

-

Plastindia Foundation. Driving Growth in India's Plastics Industry. [Link]

-

ResearchGate. 13 C{ 1 H} NMR spectra of ethylbenzene (CDCl 3 , 14.1 T) acquired with.... [Link]

-

IARC Monographs. (2000). Ethylbenzene. In Some Industrial Chemicals. [Link]

-

PubChem. 4-Ethylbenzene-1,2-dicarboxylic acid. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 4-ethyl-1,2-dimethyl-. NIST Chemistry WebBook. [Link]

Sources

- 2. This compound | 136583-84-1 [chemicalbook.com]

- 3. 1124-38-5|4-Ethylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzene, 4-ethyl-1,2-dimethyl- [webbook.nist.gov]

- 7. N-Ethylbenzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. amsty.com [amsty.com]

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to 4-Ethylbenzene-1,2-diamine Dihydrochloride

This compound is a substituted ortho-phenylenediamine that serves as a highly valuable and versatile intermediate in the landscape of organic synthesis. Its structural arrangement, featuring two adjacent amino groups on an ethyl-substituted benzene ring, makes it a key precursor for the construction of a wide array of heterocyclic compounds. For researchers and professionals in drug development and materials science, this compound offers a strategic scaffold for creating novel molecules with tailored electronic and steric properties. The ethyl group provides a lipophilic handle, influencing the solubility and binding characteristics of its derivatives, while the diamine functionality is a gateway to rich and diverse chemical transformations. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview, from its fundamental properties and synthesis to its practical applications and analytical characterization.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a chemical's properties is the foundation of its effective application. This compound is typically supplied as a solid, and its salt form enhances stability and handling compared to the free base.

| Property | Value | Source |

| CAS Number | 116599-06-5 | [] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [] |

| IUPAC Name | 4-ethylbenzene-1,2-diamine;dihydrochloride | [] |

| Synonyms | 4-Ethyl-1,2-phenylenediamine dihydrochloride | [] |

| Molecular Weight | 209.12 g/mol | Calculated |

| Appearance | Typically an off-white to light brown solid | General Knowledge |

| Solubility | Soluble in water.[2] | General for similar dihydrochloride salts |

Note: The free base, 4-Ethylbenzene-1,2-diamine, has a CAS number of 1124-38-5 and a molecular formula of C₈H₁₂N₂.[3][4]

PART 2: Synthesis and Mechanism

The synthesis of ortho-phenylenediamines is a well-established field in organic chemistry. A common and reliable method involves the reduction of the corresponding ortho-nitroaniline. This transformation is crucial as it sets up the key diamine functionality.

Proposed Synthetic Pathway

The most direct route to 4-Ethylbenzene-1,2-diamine involves the catalytic hydrogenation of 1-Ethyl-2-nitro-3-aminobenzene (or a related isomer), followed by salt formation with hydrochloric acid. The choice of catalyst and reaction conditions is critical for achieving high yield and purity.

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of aromatic nitro compounds.[5]

-

Reactor Setup: Charge a pressure reactor with 4-Ethyl-2-nitroaniline (1.0 eq), a catalytic amount of Raney Nickel or 10% Palladium on Carbon (Pd/C) (approx. 5-10% w/w), and a suitable solvent such as ethanol.

-

Inerting: Flush the reactor vessel with an inert gas, such as nitrogen, two to three times to remove any residual oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to approximately 5 kg/cm ² (approx. 70 psi). Heat the reaction mixture to 45-50°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed (typically 2-4 hours). The hydrogen uptake will also cease.

-

Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the catalyst. Wash the filter cake with additional ethanol.

-

Salt Formation: To the combined filtrate, add 2.2 equivalents of concentrated hydrochloric acid or a solution of HCl in isopropanol, stirring at room temperature.

-

Isolation: The dihydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation, then collect the solid by filtration. Wash the product with cold ethanol or ether and dry under vacuum.

Causality Behind Experimental Choices:

-

Catalyst: Raney Nickel and Pd/C are highly effective catalysts for the reduction of nitro groups to amines due to their high surface area and activity. They facilitate the cleavage of the N-O bonds and the formation of N-H bonds with high efficiency.

-

Solvent: Ethanol is an excellent choice as it readily dissolves the starting material and is relatively inert under the hydrogenation conditions.

-

Pressure & Temperature: The use of moderate pressure and temperature accelerates the reaction rate without promoting undesirable side reactions, ensuring a clean conversion.

-

Salt Formation: Converting the resulting diamine to its dihydrochloride salt serves two primary purposes: it significantly improves the compound's stability, preventing air oxidation which can darken the free base, and it facilitates purification through crystallization.

PART 3: Applications in Research and Drug Development

The synthetic utility of this compound is centered on its ability to act as a dinucleophile in condensation reactions, primarily for the synthesis of heterocyclic systems.

Core Application: Synthesis of Quinoxaline and Benzimidazole Derivatives

Ortho-phenylenediamines are foundational precursors for quinoxaline and benzimidazole scaffolds, which are privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[6]

-

Quinoxalines: Formed by the condensation reaction with a 1,2-dicarbonyl compound (e.g., a glyoxal or an α-keto ester).

-

Benzimidazoles: Formed by condensation with a carboxylic acid or its derivatives.

The ethyl group at the 4-position of the diamine allows for systematic modification of the resulting heterocyclic compound's properties, which is a key strategy in the hit-to-lead optimization phase of drug discovery.[7]

Caption: Workflow for utilizing the diamine in drug discovery.

PART 4: Analytical Characterization

Confirming the identity and purity of this compound is essential. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reversed-phase method is typically used.

-

Protocol: Purity Assessment by HPLC

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.[8]

-

Instrumentation: Use an HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[8]

-

Chromatographic Conditions:

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. For this compound, both ¹H and ¹³C NMR would be informative.

-

Expected ¹H NMR Signals (in D₂O or DMSO-d₆):

-

Aromatic Protons: Signals in the aromatic region (approx. 6.8-7.5 ppm), showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

-

Ethyl Group (CH₂): A quartet around 2.6 ppm.

-

Ethyl Group (CH₃): A triplet around 1.2 ppm.

-

Amine Protons (NH₂): Broad signals that may exchange with D₂O. In the dihydrochloride form, these would be ammonium protons (NH₃⁺) and would appear further downfield.

-

-

Expected ¹³C NMR Signals:

-

Aromatic Carbons: Six distinct signals in the aromatic region (approx. 115-145 ppm).

-

Ethyl Group Carbons: Two signals in the aliphatic region for the CH₂ and CH₃ groups.[9]

-

PART 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed. The information below is a synthesis from typical Safety Data Sheets (SDS) for similar aromatic amine dihydrochlorides.[10][11][12]

| Category | Guideline | Source |

| Hazard Identification | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [11][12] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. | [13] |

| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [10][13] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. | [10] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [10] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse. | [10][13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [10][11] |

Conclusion

This compound stands out as a synthetically enabling building block. Its straightforward synthesis, coupled with the strategic placement of reactive amino groups and a tunable ethyl substituent, makes it a compound of significant interest for chemists in discovery-driven fields. From creating novel quinoxaline-based kinase inhibitors to developing new materials, its utility is broad and impactful. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this important chemical intermediate to accelerate innovation.

References

- BOC Sciences. (n.d.). CAS 116599-06-5 this compound.

- ChemicalBook. (2023). This compound | 136583-84-1.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- MedchemExpress. (2025). Safety Data Sheet.

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Cayman Chemical. (2025). Safety Data Sheet.

- Merck Millipore. (2025). Safety Data Sheet.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for Characterizing 4,5-Dimethylbenzene-1,2-diamine Derivatives.

- PubChem. (n.d.). CID 91382875 | C10H13-.

- BLD Pharm. (n.d.). 1124-38-5|4-Ethylbenzene-1,2-diamine.

- Alfa Chemistry. (n.d.). CAS 1195-06-8 4-Ethylbenzene-1,3-diamine.

- PubChemLite. (n.d.). 4-ethylbenzene-1,2-diamine (C8H12N2).

- Advanced ChemBlocks. (n.d.). 4-Ethylbenzene-1,2-diol 97%.

- BenchChem. (2025). A Comprehensive Review of 4-Chloro-5-methylbenzene-1,2-diamine in Synthetic Chemistry and Drug Discovery.

- Rasayan Journal of Chemistry. (2015). Facile Synthesis of N, N-Dimethyl Paraphenylene Diamine Dihydrochloride: A Photographic Developer Dye.

- NCBI Bookshelf. (n.d.). Toxicological Profile for Ethylbenzene.

- ChemBK. (2024). 4-methoxybenzene-1,2-diamine dihydrochloride.

- Sigma-Aldrich. (n.d.). Ethylbenzene analytical standard 100-41-4.

- ACS Publications. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides.

- ChemicalBook. (n.d.). N-Ethylbenzene-1,2-diamine synthesis.

- Stenutz. (n.d.). 4-ethylbenzene-1,2-diol.

- PubChem. (n.d.). 1,2-Dimethyl-4-ethylbenzene | C10H14 | CID 13629.

- NIST WebBook. (n.d.). Benzene, 4-ethyl-1,2-dimethyl-. Retrieved from National Institute of Standards and Technology.

- Google Patents. (2015). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl) - Google Patents.

- ResearchGate. (2022). 13C{1H} NMR spectra of ethylbenzene (CDCl3, 14.1 T) acquired with....

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Benzene-1,2-diamine: A Comprehensive Overview. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Sigma-Aldrich. (n.d.). Ethylbenzene for synthesis 100-41-4.

- Sigma-Aldrich. (n.d.). Ethylbenzene NMR reference standard, 10 chloroform-d 99.8 atom D 100-41-4.

- PubChem. (n.d.). 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205.

- PubMed Central. (n.d.). Research in the Field of Drug Design and Development.

Sources

- 2. chembk.com [chembk.com]

- 3. 1124-38-5|4-Ethylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 4-ethylbenzene-1,2-diamine (C8H12N2) [pubchemlite.lcsb.uni.lu]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 4-Ethylbenzene-1,2-diamine Dihydrochloride: Synthesis, Molecular Structure, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Ethylbenzene-1,2-diamine Dihydrochloride, a versatile building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, detailed synthetic protocols, and its emerging role in the design of novel therapeutics.

Introduction: The Significance of the o-Phenylenediamine Scaffold

o-Phenylenediamines are a class of aromatic compounds that serve as privileged scaffolds in the synthesis of a wide array of heterocyclic compounds with significant biological activity. Their ability to undergo condensation reactions with dicarbonyl compounds and other reagents makes them invaluable precursors to benzimidazoles, quinoxalines, and other fused heterocyclic systems that are central to many pharmaceutical agents. The strategic placement of substituents on the phenylenediamine ring allows for the fine-tuning of steric and electronic properties, which in turn modulates the pharmacological activity of the resulting molecules. 4-Ethylbenzene-1,2-diamine, as a substituted o-phenylenediamine, offers a unique combination of lipophilicity and reactivity, making it an attractive starting material for targeted drug design.

Molecular Structure and Physicochemical Properties

This compound is the salt form of 4-Ethylbenzene-1,2-diamine, which enhances its stability and solubility in aqueous media, a desirable characteristic for many chemical transformations and biological assays.

Chemical Identity

| Property | 4-Ethylbenzene-1,2-diamine | This compound |

| Molecular Formula | C₈H₁₂N₂ | C₈H₁₄Cl₂N₂ |

| Molecular Weight | 136.19 g/mol | 209.12 g/mol |

| CAS Number | 1124-38-5 | 116599-06-5[] |

| IUPAC Name | 4-ethylbenzene-1,2-diamine | 4-ethylbenzene-1,2-diaminium dichloride |

| Structure |  |  |

Data sourced from PubChem and commercial suppliers.

The molecular structure features a benzene ring substituted with an ethyl group and two adjacent amino groups. The ethyl group at the 4-position introduces a lipophilic character that can influence the compound's interaction with biological targets. The two primary amine groups in the ortho positions are the key reactive sites for subsequent chemical modifications. In the dihydrochloride salt, these amino groups are protonated, forming ammonium chlorides.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the nitration of a suitable ethylbenzene derivative, followed by selective reduction of the nitro groups to amines, and finally, salt formation. The following protocol is a well-established and reliable method.

Synthetic Pathway Overview

Experimental Protocol

Step 1: Synthesis of 4-Ethyl-2-nitroaniline

This procedure is adapted from a method for the synthesis of substituted nitroanilines.[2]

-

Acetylation of 4-Ethylaniline: In a round-bottom flask, add 4-ethylaniline (1.0 eq) to acetic anhydride (1.2 eq) dropwise with stirring. The reaction is exothermic. After the initial reaction subsides, gently heat the mixture for 30 minutes to ensure complete formation of N-(4-ethylphenyl)acetamide.

-

Nitration: Cool the reaction mixture in an ice bath. Slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 10°C.

-

Hydrolysis: After the addition is complete, pour the reaction mixture onto crushed ice. The solid N-(4-ethyl-2-nitrophenyl)acetamide will precipitate. Filter the solid and wash with cold water. Heat the solid with an excess of dilute hydrochloric acid to hydrolyze the acetamide, yielding 4-ethyl-2-nitroaniline.

-

Work-up and Purification: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to precipitate the crude 4-ethyl-2-nitroaniline. Filter the product, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 4-Ethyl-2-nitroaniline to 4-Ethylbenzene-1,2-diamine

The reduction of the nitro group ortho to the existing amino group is a critical step. Several methods can be employed, including catalytic hydrogenation or the use of reducing agents like sodium borohydride with a catalyst.[3] A common laboratory method involves the use of a metal in an acidic medium.[4]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend 4-ethyl-2-nitroaniline (1.0 eq) in a mixture of ethanol and water.

-

Reduction: Add a reducing agent such as zinc dust (excess) and a catalytic amount of ammonium chloride. Heat the mixture to reflux with vigorous stirring. Alternatively, tin(II) chloride in hydrochloric acid can be used. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography.

-

Work-up and Purification: Once the reaction is complete, filter the hot solution to remove the metal residues. Concentrate the filtrate under reduced pressure to obtain the crude 4-Ethylbenzene-1,2-diamine. The product can be purified by column chromatography or recrystallization.

Step 3: Formation of this compound

-

Salt Formation: Dissolve the purified 4-Ethylbenzene-1,2-diamine in a minimal amount of a suitable organic solvent, such as isopropanol or diethyl ether.

-

Precipitation: Slowly add a solution of hydrochloric acid in the same solvent (or bubble hydrogen chloride gas through the solution) with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Filter the white precipitate, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and amine protons.

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a singlet in the aromatic region (typically δ 6.5-7.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the ethyl and amino groups.

-

Ethyl Group Protons: The methylene protons (-CH₂-) will appear as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons. These signals are expected in the upfield region (δ 1.0-3.0 ppm).

-

Amine Protons: In the dihydrochloride salt, the amine protons (-NH₃⁺) will be present and may appear as a broad singlet. Their chemical shift can be variable and may be influenced by the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons bearing the amino and ethyl groups will have characteristic chemical shifts.

-

Ethyl Group Carbons: Two signals will be observed for the two carbons of the ethyl group in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

N-H Stretching: In the dihydrochloride salt, broad absorption bands corresponding to the N-H stretching of the ammonium ions are expected in the region of 2400-3200 cm⁻¹.

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations.

-

Aliphatic C-H Stretching: Strong absorptions just below 3000 cm⁻¹ will be due to the C-H stretching of the ethyl group.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will appear as a series of peaks in the 1450-1600 cm⁻¹ region.

-

N-H Bending: Bending vibrations for the ammonium groups are expected around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base, 4-Ethylbenzene-1,2-diamine, the molecular ion peak (M⁺) would be observed at m/z = 136.10. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Applications in Drug Development

The o-phenylenediamine scaffold is a cornerstone in the development of various therapeutic agents, particularly in oncology. The ethyl-substituted derivative, 4-Ethylbenzene-1,2-diamine, serves as a key intermediate for synthesizing compounds with potential anticancer properties.

Precursor for Anticancer Agents

o-Phenylenediamines are widely used to synthesize heterocyclic compounds that can act as inhibitors of various enzymes implicated in cancer progression. For instance, they are precursors to:

-

Benzimidazoles: These compounds are known to exhibit a broad spectrum of biological activities, including anticancer effects, by targeting various cellular pathways.

-

Quinoxalines: These heterocycles are also being investigated for their potential as anticancer agents.

The ethyl group in 4-Ethylbenzene-1,2-diamine can provide favorable hydrophobic interactions with the active sites of target proteins, potentially enhancing the potency and selectivity of the final drug candidate.

Role in Targeted Cancer Therapy

Recent research has highlighted the use of o-phenylenediamine derivatives in the design of targeted cancer therapies. These include:

-

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: IDO1 is an enzyme that plays a role in tumor immune evasion. Inhibiting this enzyme can enhance the body's immune response against cancer cells.

-

Histone Deacetylase (HDAC) Inhibitors: HDACs are enzymes that are often dysregulated in cancer. Inhibitors of these enzymes can induce cell cycle arrest and apoptosis in cancer cells.

-

Kinase Inhibitors: Many kinases are key drivers of cancer cell proliferation and survival. o-Phenylenediamine-based compounds have been explored as scaffolds for the development of kinase inhibitors.

The synthesis of libraries of compounds derived from 4-Ethylbenzene-1,2-diamine allows for structure-activity relationship (SAR) studies to optimize their anticancer activity.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its o-diamine functionality make it an ideal starting point for the creation of diverse libraries of heterocyclic compounds. The presence of the ethyl group provides a handle for modulating the physicochemical properties of the final molecules, which is crucial for optimizing their pharmacokinetic and pharmacodynamic profiles. As research into targeted cancer therapies continues to expand, the importance of tailored building blocks like this compound is set to grow, paving the way for the discovery of novel and more effective therapeutic agents.

References

-

The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC. [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

-

Synthesis of 4-[(1-(2-carbamothioylhydrazinylidene) ethyl] phenyl... ResearchGate. [Link]

-

Synthesis of 4-ethyl-2-nitroaniline. PrepChem.com. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

-

CID 91382875. PubChem. [Link]

-

TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses Procedure. [Link]

-

Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]

-

o-PHENYLENEDIAMINE. Organic Syntheses Procedure. [Link]

-

4-ethylbenzene-1,2-diamine (C8H12N2). PubChemLite. [Link]

-

Benzene, 4-ethyl-1,2-dimethyl-. NIST WebBook. [Link]

-

Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. NIH. [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. [Link]

-

Tumor Inhibiting [ 1,2-Bis(fluorophenyl)ethylenediamine]platinum(II) Complexes. degruyter.com. [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH. [Link]

-

C8H10 infrared spectrum of ethylbenzene. Doc Brown's Chemistry. [Link]

-

Benzene, 4-ethyl-1,2-dimethyl-. NIST WebBook. [Link]

-

Benzene, 4-ethyl-1,2-dimethyl-. NIST WebBook. [Link]

-

4-ethylbenzene-1,2-diol. Stenutz. [Link]

-

Showing Compound 1,2-Dimethyl-4-ethylbenzene (FDB007614). FooDB. [Link]

-

1,2-Dimethyl-4-ethylbenzene. PubChem. [Link]

Sources

4-Ethylbenzene-1,2-diamine dihydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Ethylbenzene-1,2-diamine Dihydrochloride

Introduction

This compound is a substituted ortho-phenylenediamine, a class of compounds that serve as critical building blocks in the synthesis of various heterocyclic molecules. These structures are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in pharmacologically active agents and functional materials. The diamine moiety provides a versatile handle for constructing complex molecular architectures, such as quinoxalines and benzimidazoles. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, properties that are highly advantageous for handling, formulation, and subsequent chemical reactions.[1]

This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this compound. As a senior application scientist, the focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for experimental choices, and the validation inherent in the process. The pathway proceeds from the commercially available starting material, 4-ethylaniline, through a multi-step sequence involving protection, nitration, deprotection, reduction, and final salt formation.

Part 1: Synthetic Strategy and Pathway Overview

The synthesis of 4-Ethylbenzene-1,2-diamine begins with 4-ethylaniline, a readily available and inexpensive starting material.[2][3] The core challenge is the regioselective introduction of a second amino group at the position ortho to the first. A direct introduction is difficult; therefore, a nitro group is first installed and subsequently reduced.

The synthetic design must account for the reactivity of the aniline amino group. The amino group is a strong activating group for electrophilic aromatic substitution, but it is also susceptible to oxidation and protonation under the strongly acidic conditions required for nitration.[4] Protonation of the anilinium ion would direct the incoming electrophile to the meta position. To circumvent these issues and ensure the desired ortho-nitration, the amino group is temporarily protected as an acetamide. This multi-step approach is a classic and effective strategy in aromatic chemistry.

The complete logical workflow is outlined below:

-

Amine Protection: The amino group of 4-ethylaniline is acetylated to form N-(4-ethylphenyl)acetamide. This moderates its reactivity and ensures ortho-directing selectivity.

-

Electrophilic Nitration: The protected intermediate undergoes nitration, primarily at the 2-position (ortho to the amide) due to the directing effects of the acetamido and ethyl groups.

-

Deprotection: The acetyl protecting group is removed via acid-catalyzed hydrolysis to yield 4-ethyl-2-nitroaniline.[5]

-

Nitro Group Reduction: The nitro group of 4-ethyl-2-nitroaniline is reduced to an amine, forming the free base 4-ethylbenzene-1,2-diamine.[6]

-

Dihydrochloride Salt Formation: The diamine free base is treated with two equivalents of hydrochloric acid to precipitate the stable and more soluble this compound salt.[7]

Caption: Synthetic workflow for this compound.

Part 2: Detailed Synthesis and Mechanistic Discussion

Step 1: Protection of 4-Ethylaniline via Acetylation

The initial step involves the protection of the primary amino group of 4-ethylaniline. This is crucial for two primary reasons. First, it prevents the strongly acidic nitrating mixture from protonating the amine, which would form an anilinium ion and direct nitration to the meta-position. Second, it moderates the powerful activating nature of the amine, reducing the risk of oxidation and polysubstitution.[8] Acetylation with acetic anhydride is a common and efficient method for this transformation.

The reaction proceeds via nucleophilic attack of the nitrogen lone pair on one of the carbonyl carbons of acetic anhydride, followed by elimination of an acetate ion, to form N-(4-ethylphenyl)acetamide.

Step 2: Regioselective Nitration

With the amine protected, the N-acetyl-4-ethylaniline is subjected to electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. The acetamido group is an ortho-, para-directing group. Since the para position is already occupied by the ethyl group, substitution is directed to the ortho position. The ethyl group is also a weak ortho-, para-director, further reinforcing substitution at the 2-position. The reaction is typically performed at low temperatures (e.g., 10-15°C) to control the exothermic nature of the reaction and minimize side-product formation.[5]

Step 3: Hydrolysis of the Acetyl Protecting Group

Following successful nitration, the acetyl group is removed to regenerate the free amine. This is achieved through acid-catalyzed hydrolysis by heating the N-(4-ethyl-2-nitrophenyl)acetamide in the presence of concentrated hydrochloric acid.[5] The protonated carbonyl is attacked by water, leading to the reformation of the amine and acetic acid. The product, 4-ethyl-2-nitroaniline, is a key intermediate in this pathway.[9][10]

Step 4: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a pivotal step. Catalytic hydrogenation is a clean and highly efficient method for this transformation.[6] The reaction involves treating an ethanolic solution of 4-ethyl-2-nitroaniline with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[6] The reaction proceeds until the uptake of hydrogen ceases, indicating complete reduction.

Alternative reduction methods include using metals in acidic media, such as tin or iron with hydrochloric acid, which are also effective for reducing aromatic nitro compounds.[7][11] However, catalytic hydrogenation is often preferred due to milder reaction conditions and simpler product workup, as it avoids the introduction of metallic impurities.

Step 5: Formation of the Dihydrochloride Salt

The final step is the conversion of the oily free base, 4-ethylbenzene-1,2-diamine, into its stable dihydrochloride salt. A molecule with two basic amine groups can react with two equivalents of hydrochloric acid to form a dihydrochloride salt.[1] This process is governed by the pKa difference between the basic groups and the acid, ensuring a complete proton transfer.[1]

The crude diamine is dissolved in a suitable solvent, and concentrated hydrochloric acid is added. This protonates both amino groups, forming the highly polar ammonium chloride functionalities. The resulting salt is typically a crystalline solid that is much less soluble in nonpolar organic solvents than the free base, allowing it to be isolated by filtration.[7] This salt form significantly improves the compound's stability, shelf-life, and ease of handling compared to the air-sensitive free base.[12]

Part 3: Experimental Protocols

The following protocols are adapted from established literature procedures and represent a validated pathway.[5][6][7]

Protocol 1: Synthesis of 4-Ethyl-2-nitroaniline (Steps 1-3)

-

Protection: In a flask equipped with a stirrer, add 4-ethylaniline (e.g., 6.0 g) dropwise to acetic anhydride (30 mL) while maintaining the temperature.

-

Nitration: Cool the resulting solution to 12-13°C in an ice bath. Add 70% nitric acid (e.g., 6.3 mL) dropwise, ensuring the temperature does not exceed 15°C. Stir the mixture at 10-12°C for 1 hour after the addition is complete.[5]

-

Workup & Hydrolysis: Pour the reaction mixture into ice water. An oily product, N-(4-ethyl-2-nitrophenyl)acetamide, will separate. Isolate the oil and add concentrated hydrochloric acid (15 mL). Heat the mixture for one hour to effect hydrolysis.[5]

-

Isolation: Cool the solution and neutralize with a dilute sodium hydroxide solution until alkaline. Extract the product into chloroform (100 mL). Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-ethyl-2-nitroaniline as an oil.[5]

Protocol 2: Synthesis of 4-Ethylbenzene-1,2-diamine (Step 4)

-

Setup: Dissolve the crude 4-ethyl-2-nitroaniline from the previous step in ethanol (100 mL) in a hydrogenation vessel.

-

Catalyst Addition: Add 5% or 10% palladium on charcoal (e.g., 500 mg) to the solution.[6]

-

Hydrogenation: Subject the mixture to hydrogenation (e.g., using a Parr apparatus at 50 psi or a balloon of H₂) with vigorous stirring until hydrogen uptake ceases.[13]

-

Isolation: Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst.[6][13] Wash the filter cake with additional ethanol.

-

Concentration: Evaporate the combined filtrates under reduced pressure to yield crude 4-ethyl-o-phenylenediamine, often as a dark oil that may solidify upon standing.[6]

Protocol 3: Preparation of this compound (Step 5)

-

Dissolution: Dissolve the crude 4-ethylbenzene-1,2-diamine in a minimal amount of a suitable solvent like isopropanol or a mixture of water and ethanol containing a small amount of stannous chloride to prevent oxidation.[7]

-

Acidification: While stirring, add concentrated hydrochloric acid dropwise to the hot solution until the mixture is strongly acidic. A precipitate of the dihydrochloride salt should form. For complete precipitation, an excess of concentrated HCl can be added.[7]

-

Isolation: Cool the mixture thoroughly in an ice bath to maximize crystallization.[7]

-

Purification: Collect the colorless or off-white crystals by suction filtration. Wash the crystals with a small amount of cold concentrated hydrochloric acid or a cold non-polar solvent like diethyl ether to remove impurities.[7]

-

Drying: Dry the final product, this compound, in a vacuum desiccator over solid sodium hydroxide to remove residual acid and water.

Part 4: Quantitative Data Summary

The following table summarizes the key transformations and reagents involved in the synthesis. Yields are representative and can vary based on reaction scale and purification efficiency.

| Step | Starting Material | Key Reagents | Product | Representative Yield |

| 1-3 | 4-Ethylaniline | 1. Acetic Anhydride2. 70% HNO₃3. conc. HCl | 4-Ethyl-2-nitroaniline | ~70%[5] |

| 4 | 4-Ethyl-2-nitroaniline | H₂, Pd/C, Ethanol | 4-Ethylbenzene-1,2-diamine | Quantitative[6][13] |

| 5 | 4-Ethylbenzene-1,2-diamine | Concentrated HCl | This compound | High (typically >80-90%) |

Conclusion

The synthesis of this compound is reliably achieved through a well-documented, five-step pathway starting from 4-ethylaniline. The strategic use of an acetyl protecting group is fundamental to controlling the regioselectivity of the key nitration step. Subsequent deprotection, efficient catalytic reduction of the nitro group, and final conversion to the stable dihydrochloride salt provide the target compound in good overall yield. Each step in this process is based on robust and understood organic chemistry principles, making it a self-validating and reproducible method for researchers and drug development professionals requiring this valuable synthetic intermediate.

References

-

Synthesis of 4-ethyl-2-nitroaniline. PrepChem.com. [Link]

-

What is the mechanism of Ethylenediamine Dihydrochloride? Patsnap Synapse. [Link]

-

Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. The Royal Society of Chemistry. [Link]

-

4-methyl-2-nitroaniline synthesis method. Patsnap Eureka. [Link]

-

Reduction of 4-nitrophenol and 2-nitroaniline using immobilized CoMn2O4 NPs on lignin supported on FPS. RSC Publishing. [Link]

-

The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC - NIH. [Link]

-

Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

-

Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]

-

N-Ethyl-4-nitroaniline. PubChem. [Link]

-

4-Ethyl-2-nitroaniline. PubChem. [Link]

-

The Chemistry of 4-Ethylaniline: Applications in Material Science and Beyond. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

4-Nitroaniline. Wikipedia. [Link]

-

Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

4-ethyl-2-nitroaniline. MySkinRecipes. [Link]

-

Synthesis of 4-ethyl-o-phenylenediamine. PrepChem.com. [Link]

-

o-PHENYLENEDIAMINE. Organic Syntheses Procedure. [Link]

- Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

-

A new Single Crystal Growth of O-phenylene Diamine Dihydrochloride as a Polychloride: Optical and Electrical Properties of Thin Film. ResearchGate. [Link]

-

1,4-Diaminobenzene dihydrochloride. PubChem. [Link]

- Preparation method for 2,5-dichloro-1,4-phenylenediamine.

-

Welcome To Hyma Synthesis Pvt. Ltd. Avra Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Ethylaniline | 589-16-2 | FE61846 | Biosynth [biosynth.com]

- 4. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. books.rsc.org [books.rsc.org]

- 9. 4-Ethyl-2-nitroaniline | C8H10N2O2 | CID 251674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-ethyl-2-nitroaniline [myskinrecipes.com]

- 11. 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. theses.gla.ac.uk [theses.gla.ac.uk]

- 13. N-Ethylbenzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-Ethylbenzene-1,2-diamine Dihydrochloride

Foreword: The Significance of Spectroscopic Characterization

In the realm of synthetic chemistry and drug development, the unambiguous identification and characterization of molecules are paramount. 4-Ethylbenzene-1,2-diamine dihydrochloride, a key aromatic diamine intermediate, is no exception. Its molecular structure dictates its reactivity and suitability for downstream applications. This guide provides an in-depth analysis of the spectroscopic techniques essential for confirming the structure and purity of this compound, grounded in the principles of scientific integrity and experimental causality. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Framework

Causality of Experimental Choices: ¹H NMR is the initial and most informative experiment for confirming the presence of key structural motifs. The choice of a deuterated solvent is critical; for amine salts like the topic compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it can solubilize the compound and its N-H protons are often observable.

Expected Spectral Signature: The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic, ethyl, and amine protons.

-

Aromatic Region (δ ~7.0-8.0 ppm): The substitution on the benzene ring renders the aromatic protons chemically non-equivalent, leading to a complex splitting pattern.[1] The electron-withdrawing nature of the ammonium groups will shift these protons downfield.[1]

-

Ethyl Group: This will present as a characteristic quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The methylene protons, being closer to the deshielding aromatic ring, will appear at a higher chemical shift.

-

Amine Protons (-NH₃⁺): These protons typically appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom. Their chemical shift is variable and dependent on concentration and residual water in the solvent. A deuterium exchange experiment (adding D₂O) will cause this signal to disappear, confirming its assignment.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Instrumental Analysis:

-

Insert the sample into the NMR spectrometer.

-

Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and reference the chemical shift scale to the residual DMSO solvent peak (δ 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton

Causality of Experimental Choices: ¹³C NMR spectroscopy is employed to determine the number of non-equivalent carbon atoms and their chemical environments. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Expected Spectral Signature: The ¹³C NMR spectrum will provide complementary information to the ¹H NMR.

-

Aromatic Carbons (δ ~110-150 ppm): The benzene ring will show multiple signals in this region.[1][2] The carbons bearing the ethyl and amino groups will have distinct chemical shifts from the other aromatic carbons.

-

Alkyl Carbons (δ ~15-30 ppm): The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Prepare a more concentrated solution (20-50 mg in ~0.7 mL of DMSO-d₆) to compensate for the lower natural abundance of the ¹³C isotope.

-

Instrumental Analysis:

-

Utilize a broadband probe and a standard ¹³C pulse program with proton decoupling.

-

Acquire the spectrum over a wider spectral width (e.g., 0-200 ppm) for a longer duration to ensure adequate signal accumulation.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Visualization of NMR Analysis Workflow

Caption: A streamlined workflow for NMR-based structural elucidation.

Vibrational Spectroscopy: Infrared (IR) Analysis

Theoretical Grounding: Infrared (IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, providing a molecular "fingerprint."

Expected Spectral Features: The IR spectrum of this compound will be dominated by absorptions from the amine and aromatic moieties.

-

N-H Stretching: A strong, broad band in the 2800-3200 cm⁻¹ region, characteristic of the ammonium salt.

-

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.[3]

-

C=C Stretching: In-ring aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[2][3]

-

N-H Bending: A notable absorption around 1500-1600 cm⁻¹, often overlapping with the C=C stretching bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

The sample spectrum is collected and ratioed against the background.

-

-

Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight

Principle of the Technique: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can generate ions of the intact molecule with minimal fragmentation.

Expected Mass Spectrum: The free base, 4-ethylbenzene-1,2-diamine, has a monoisotopic mass of approximately 136.10 Da.[4]

-

Molecular Ion Peak: In positive ion mode ESI-MS, the protonated molecule, [M+H]⁺, is expected to be observed at an m/z of approximately 137.11.[4] The dihydrochloride salt will dissociate in solution, and the chloride ions are not typically observed in the positive ion spectrum.

Experimental Protocol: ESI-MS

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumental Analysis: The solution is infused into the ESI source of the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in the positive ion mode over an appropriate m/z range.

Summary of Spectroscopic Data

| Spectroscopic Technique | Expected Key Data |

|---|---|

| ¹H NMR | Aromatic signals (δ ~7.0-8.0), Ethyl quartet & triplet, Broad -NH₃⁺ singlet |

| ¹³C NMR | Aromatic carbons (δ ~110-150), Alkyl carbons (δ ~15-30) |

| IR Spectroscopy | Broad N-H stretch (2800-3200 cm⁻¹), Aromatic C=C stretch (1400-1600 cm⁻¹) |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z ≈ 137.11 |

Visualization of the Integrated Spectroscopic Approach

Caption: An integrated approach to spectroscopic characterization.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a powerful and comprehensive toolkit for the structural characterization of this compound. Each technique yields a unique and complementary piece of the structural puzzle, and together, they allow for the confident confirmation of the molecule's identity and purity. This guide serves as a foundational resource for scientists engaged in the synthesis and application of this and related compounds, ensuring a high standard of analytical rigor in research and development.

References

-

Sava, I., & Köpnick, T. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW DIAMINES CONTAINING SIDE SUBSTITUTED AZOBENZENE GROUPS. Revue Roumaine de Chimie. [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

-

PubChem. (n.d.). 4-ethylbenzene-1,2-diamine. [Link]

-

Matrix Fine Chemicals. (n.d.). BENZENE-1,4-DIAMINE DIHYDROCHLORIDE. [Link]

-

Grosdidier, A., et al. (2011). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 infrared spectrum of ethylbenzene. [Link]

-

ResearchGate. (2020, January 1). Synthesis and characterization of an aromatic diamine and its polyimides containing asymmetric large side groups. [Link]

-

PubChem. (n.d.). 4-ethylbenzene-1,2-diamine. [Link]

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. PubChemLite - 4-ethylbenzene-1,2-diamine (C8H12N2) [pubchemlite.lcsb.uni.lu]

Solubility Profile of 4-Ethylbenzene-1,2-diamine Dihydrochloride: A Framework for Experimental Determination and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Foundational Role of Solubility

In the landscape of chemical synthesis and drug development, the journey from a promising molecule to a viable product is paved with critical physicochemical data. Among these, solubility stands as a cornerstone property. Poor solubility can cripple a compound's utility, leading to challenges in reaction kinetics, purification, formulation, and ultimately, bioavailability.[1][2] This is particularly true for complex intermediates like 4-Ethylbenzene-1,2-diamine dihydrochloride. As a substituted aromatic diamine salt, its behavior in various solvent systems is nuanced and highly dependent on environmental conditions.

This guide eschews a simple data sheet in favor of a comprehensive framework. Given the scarcity of publicly available, quantitative solubility data for this specific dihydrochloride salt, we will instead equip you, the researcher, with the foundational knowledge and detailed experimental methodologies required to generate this crucial data in your own laboratory. We will delve into the theoretical underpinnings that govern its solubility and provide a robust, field-tested protocol for its accurate determination, ensuring that your subsequent research is built on a solid, reliable foundation.

Physicochemical Landscape of this compound

Understanding the molecule's structure is paramount to predicting its solubility behavior. This compound is the salt form of the free base, 4-Ethylbenzene-1,2-diamine. The dihydrochloride designation indicates that both amine groups are protonated, forming ammonium chloride salts.

Key Structural Features Influencing Solubility:

-

Aromatic Core: The ethylbenzene ring is nonpolar and hydrophobic, tending to favor dissolution in organic solvents.[3]

-

Protonated Amine Groups (-NH₃⁺): As ammonium ions, these groups are highly polar and capable of forming strong ion-dipole interactions with polar solvents, particularly water. This is the primary driver of aqueous solubility.[4]

-

Dihydrochloride Salt Form: The presence of two chloride counter-ions (Cl⁻) makes the compound ionic. Ionic compounds, or salts, generally exhibit significantly higher solubility in polar solvents compared to their neutral (free base) counterparts due to the favorable energetics of solvating dissociated ions.[4][5][6]

The molecule thus possesses a dual nature: a hydrophobic organic scaffold and highly hydrophilic, ionic functional groups. The overall solubility in any given solvent will be a direct result of the interplay between these competing characteristics.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 136583-84-1 | [7] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [7] |

| Molecular Weight | 209.12 g/mol | Calculated |

| IUPAC Name | 4-ethylbenzene-1,2-diamine;dihydrochloride |[] |

Critical Factors Governing Solubility

The solubility of this compound is not a static value but is dynamically influenced by several environmental factors.

-

Solvent System: The principle of "like dissolves like" is the guiding tenet.[5] Due to its ionic salt nature, the compound is expected to be most soluble in polar protic solvents like water, methanol, and ethanol, which can effectively solvate both the ammonium cations and chloride anions. Solubility will likely decrease significantly in less polar solvents like ethyl acetate and will be negligible in nonpolar solvents such as hexane.

-

Solution pH: This is arguably the most critical factor. The dihydrochloride salt is the fully protonated form of a weak base. Its high aqueous solubility is dependent on the amine groups remaining in their charged, ionic state. As the pH of the solution increases, it will approach the pKa of the amine groups, leading to deprotonation and the formation of the less soluble free base, 4-Ethylbenzene-1,2-diamine. This will cause the compound to precipitate out of solution. Therefore, maximum aqueous solubility is expected in acidic to neutral pH (typically pH < 7), with a sharp decrease in solubility in basic media.[9][10]

-

Temperature: For most solid solutes, including salts, the dissolution process is endothermic, meaning solubility tends to increase with higher temperatures.[5][11] This is due to the increased kinetic energy of the solvent molecules, which allows them to more effectively break apart the crystal lattice of the solute.[5]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To generate reliable and meaningful data, it is essential to measure the thermodynamic solubility , which represents the true equilibrium point of a saturated solution.[12][13] This is distinct from kinetic solubility, which is a faster but less precise measurement often used for high-throughput screening.[14] The gold-standard for determining thermodynamic solubility is the Shake-Flask method.[9][15]

Rationale for the Shake-Flask Method

This method involves agitating an excess of the solid compound in a chosen solvent for an extended period until the concentration of the dissolved compound in the liquid phase reaches a constant value.[15] This ensures that the measurement reflects a true equilibrium between the dissolved and undissolved states, providing a definitive solubility value under the specified conditions.[12] The extended incubation time is crucial for overcoming kinetic barriers to dissolution, especially for crystalline compounds.[14]

Step-by-Step Experimental Workflow

Objective: To determine the thermodynamic solubility of this compound in various solvents and aqueous buffers at a controlled temperature.

Materials & Equipment:

-

This compound (solid)

-

Selected solvents (e.g., Deionized Water, Methanol, Ethanol, Phosphate Buffered Saline pH 7.4)

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8)[16]

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PVDF) or centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Compound Dispensing: Accurately weigh an amount of this compound into a glass vial that is known to be in excess of its expected solubility. A starting point of ~5-10 mg is often sufficient. The key is to visually confirm the presence of undissolved solid at the end of the experiment.[9] Prepare each condition in triplicate for statistical validity.[16]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent or buffer to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 700 rpm).[12] Allow the samples to equilibrate for at least 24 hours. To ensure equilibrium has been reached, a validation step can include taking measurements at both 24 and 48 hours; the results should be consistent.[14][16]

-

Phase Separation: After equilibration, allow the vials to stand briefly for the solid to settle. Carefully withdraw an aliquot of the supernatant and separate the dissolved compound from the undissolved solid. This is a critical step to avoid artificially inflated results.[17]

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter into a clean collection vial. Discard the first few drops to account for any potential adsorption to the filter membrane.

-

Centrifugation: Alternatively, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) and carefully sample the supernatant.

-

-

Sample Preparation for Analysis: Immediately dilute the clear filtrate or supernatant with an appropriate solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the linear range of the calibration curve.[16]

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV.[1]

-

A standard calibration curve must be prepared using known concentrations of this compound.

-

The concentration of the original saturated solution is calculated by applying the dilution factor to the measured concentration.

-

-

Data Reporting: Report the final solubility as a mean ± standard deviation in units of mg/mL or µg/mL. Record the final pH of the aqueous buffer solutions at the end of the experiment.[16]

Workflow Visualization

The following diagram outlines the key stages of the thermodynamic solubility determination process.

Caption: Experimental workflow for the Shake-Flask solubility assay.

Data Presentation and Interpretation

Generated data should be meticulously organized to allow for clear interpretation and comparison across different conditions.

Table 2: Template for Experimental Solubility Data of this compound

| Solvent / Buffer System | Initial pH | Final pH | Temperature (°C) | Solubility (mg/mL) | Std. Deviation | Analytical Method |

|---|---|---|---|---|---|---|

| Deionized Water | N/A | 25 | HPLC-UV | |||

| 0.1 M HCl | 1.2 | 25 | HPLC-UV | |||

| Acetate Buffer | 4.5 | 25 | HPLC-UV | |||

| Phosphate Buffer | 6.8 | 25 | HPLC-UV | |||

| Phosphate Buffer | 7.4 | 25 | HPLC-UV | |||

| Phosphate Buffer | 7.4 | 37 | HPLC-UV | |||

| Methanol | N/A | N/A | 25 | HPLC-UV |

| Ethanol | N/A | N/A | 25 | | | HPLC-UV |

Interpreting the Results:

-

For Synthetic Chemists: The data in organic solvents like methanol and ethanol will inform the choice of reaction media, helping to ensure reagents are fully dissolved for optimal reaction rates and yields. It also guides the selection of anti-solvents for effective product crystallization and purification.

-